Thiodiglycol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethylsulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODZTKMDCQEPHD-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCO)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C4H10O2S | |
| Record name | THIODIGLYCOL | |
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| Record name | THIODIGLYCOL | |
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Related CAS |
28516-38-3 | |
| Record name | Ethanol, 2,2′-thiobis-, homopolymer | |
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DSSTOX Substance ID |
DTXSID6026878 | |
| Record name | 2,2'-Thiobisethanol | |
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Molecular Weight |
122.19 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
This material has many uses, including as a precursor to the sulfur mustard family of chemical weapons. It is chemically similar to thioglycol and is expected to react in a similar way to this material. See the chemical datasheet for thioglycol for more information., Liquid, Colorless viscous liquid; [ICSC] Colorless to yellowish liquid with an unpleasant odor; [Reference #1] Colorless or pale yellow liquid with a stench; [Alfa Aesar MSDS], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | THIODIGLYCOL | |
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| Record name | Ethanol, 2,2'-thiobis- | |
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| Record name | Thiodiglycol | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | THIODIGLYCOL | |
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Boiling Point |
282 °C, 282.00 °C. @ 760.00 mm Hg | |
| Record name | Thiodiglycol | |
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Flash Point |
113 °C (235 °F) - closed cup, 320 °F (160 °C) (Closed cup), 160 °C o.c. | |
| Record name | Thiodiglycol | |
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| Record name | THIODIGLYCOL | |
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Solubility |
In water, miscible at 20 °C, Miscible with water, Miscible with ethanol, chloroform, ethyl acetate; soluble in ether; slightly soluble in benzene, 1000 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 100 | |
| Record name | Thiodiglycol | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | THIODIGLYCOL | |
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Density |
1.1793 g/cu cm at 25 °C, Bulk density: 9.85 lb/gal, Relative density (water = 1): 1.18 | |
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Vapor Density |
4.21 (Air = 1), Relative vapor density (air = 1): 4.22 | |
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Vapor Pressure |
0.00323 [mmHg], 5.09X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.43 | |
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Color/Form |
Liquid, Syrupy, colorless, liquid | |
CAS No. |
111-48-8 | |
| Record name | THIODIGLYCOL | |
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| Record name | Thiodiglycol [INN] | |
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Melting Point |
-10.2 °C, -18 - -10 °C | |
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Synthetic Methodologies and Chemical Transformations of Thiodiglycol
Advanced Synthetic Routes for Thiodiglycol Production
The industrial synthesis of this compound is primarily achieved through a few key chemical pathways. These methods have been refined to optimize yield, purity, and process efficiency.
Reaction Pathways Involving 2-Chloroethanol (B45725) and Sodium Sulfide (B99878)
A well-established and widely used method for producing this compound involves the reaction of 2-chloroethanol with sodium sulfide. wikipedia.orgebi.ac.ukmarketresearchfuture.comspectrumchemical.comlabdepotinc.comspectrumchemical.com This reaction is typically carried out in an aqueous solution. orgsyn.org The process is based on the nucleophilic substitution of the chlorine atom in 2-chloroethanol by the sulfide ion.
2 ClCH₂CH₂OH + Na₂S → S(CH₂CH₂OH)₂ + 2 NaCl
This method is advantageous due to the ready availability of the starting materials. chlorohydrin.comactylis.com The reaction conditions can be controlled to achieve high yields of this compound. orgsyn.org For instance, maintaining the temperature between 30-35°C during the addition of sodium sulfide to the 2-chloroethanol solution is crucial for a smooth and controllable reaction. orgsyn.org
A typical laboratory-scale procedure involves adding crystalline sodium sulfide to an aqueous solution of 2-chloroethanol. orgsyn.org After the initial reaction, the product is isolated by removing water and unreacted starting materials, often through distillation under reduced pressure. orgsyn.org Yields of pure this compound in the range of 79-86% can be achieved. orgsyn.org
Ethylene (B1197577) Oxide and Hydrogen Sulfide Reaction Chemistry
Another significant route for this compound synthesis is the reaction between ethylene oxide and hydrogen sulfide. orgsyn.orgosti.gov This process involves the ring-opening of the ethylene oxide molecule by hydrogen sulfide. The reaction can be catalyzed and often uses the product, this compound, as a solvent to facilitate the reaction in the liquid phase. orgsyn.orggoogle.com
The reaction proceeds in two steps. First, one molecule of ethylene oxide reacts with hydrogen sulfide to form 2-mercaptoethanol (B42355):
(CH₂)₂O + H₂S → HOCH₂CH₂SH wikipedia.org
Then, a second molecule of ethylene oxide reacts with the newly formed 2-mercaptoethanol to yield this compound:
HOCH₂CH₂SH + (CH₂)₂O → S(CH₂CH₂OH)₂
To optimize the production of this compound and minimize the formation of byproducts, the molar ratio of ethylene oxide to hydrogen sulfide is typically controlled to be around 2:1. google.com The reaction can be carried out in a homogeneous liquid phase at elevated temperatures (40 to 110°C) and superatmospheric pressures (30 to 90 atmospheres) to increase the reaction rate and efficiency. google.com A continuous process using a tubular reactor has been developed, which can achieve product purity of 98-99.5% and a yield of 92-99% based on hydrogen sulfide. google.com
Thioethanol and Ethylene Oxide Reactions
A variation of the ethylene oxide route involves the reaction of thioethanol (also known as 2-mercaptoethanol) with ethylene oxide. osti.gov This pathway directly forms this compound by the addition of thioethanol to the ethylene oxide ring.
The reaction is as follows:
HSCH₂CH₂OH + (CH₂)₂O → S(CH₂CH₂OH)₂
This method is essentially the second step of the ethylene oxide and hydrogen sulfide reaction. The use of 2-mercaptoethanol as a starting material can offer more direct control over the synthesis of this compound, avoiding the initial reaction of hydrogen sulfide with ethylene oxide. atamankimya.comnih.govatamanchemicals.com
Functional Group Transformations and Derivatization Studies of this compound
The two hydroxyl (-OH) groups in the this compound molecule are reactive sites that can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives with tailored properties.
Esterification Reactions and Dicarboxylic Acid Ester Synthesis
The hydroxyl groups of this compound can be esterified with carboxylic acids to form the corresponding diesters. This reaction is a cornerstone for producing this compound dicarboxylic acid esters. researchgate.net A notable method for this transformation is the direct esterification catalyzed by p-toluenesulfonic acid immobilized on activated carbon (p-TsOH/C). researchgate.netias.ac.inscholarsportal.info
The general reaction is:
S(CH₂CH₂OH)₂ + 2 R-COOH → S(CH₂CH₂OOC-R)₂ + 2 H₂O
This catalytic system allows for good yields and high chemoselectivity, particularly for the synthesis of esters with long alkyl-chain carboxylic acids. researchgate.net The reaction is typically carried out in a solvent like xylene, which facilitates the removal of water formed during the reaction via azeotropic distillation. researchgate.net The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dialkylaminopyridines also provides a convenient method for esterification under mild, nonacidic conditions. orgsyn.org
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Long alkyl-chain carboxylic acids | p-TsOH/C | This compound dicarboxylic acid esters |
| This compound | Carboxylic acids | Dicyclohexylcarbodiimide/4-dialkylaminopyridine | This compound esters |
Formation of Ethers and Polyethers
The hydroxyl groups of this compound can also be converted into ether linkages. The reaction of this compound with alcohols in the presence of an acid catalyst can lead to the formation of ethers. researchgate.net This reactivity is attributed to the activation of the hydroxyl group by the acid catalyst. researchgate.net
Furthermore, this condensation reaction can be extended to the synthesis of polyethers. researchgate.net When this compound is reacted with other diols, linear or cross-linked polyethers can be prepared. researchgate.net For instance, the condensation of this compound with an aliphatic alcohol and a polyethylene (B3416737) glycol-mono-alkyl ether can produce polyether thioethers, which have applications as plasticizers. google.com The reaction is typically carried out at elevated temperatures, ranging from 140°C to 220°C. google.com
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Alcohols | Acid Catalyst | Ethers |
| This compound | Diols | Acid Catalyst | Polyethers |
| This compound | Aliphatic alcohol, Polyethylene glycol-mono-alkyl ether | - | Polyether thioethers |
Computational Studies on this compound Reaction Mechanisms
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. rsc.orgmdpi.com In the context of this compound, computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into its reactivity and transformation pathways.
Ab initio computational studies are valuable for understanding the complex chemistry of sulfur mustard, a related compound to this compound, which can involve both SN2 and E2 reaction mechanisms, as well as various intermediates. dtic.mil DFT has been used to study the electronic structure of reactive intermediates, which helps in understanding the degradation products of related compounds. opcw.org For example, DFT calculations can reveal the electron density distribution in molecules, highlighting areas prone to nucleophilic or electrophilic attack. opcw.org
Research has also utilized DFT to analyze the fragmentation pathways of this compound derivatives in mass spectrometry, confirming the structures of observed ions. researchgate.net Furthermore, computational methods have been applied to understand the hydrolysis of sulfur mustard to this compound, a key reaction for both environmental remediation and understanding its biological activity. researchgate.net These studies help in rationalizing reaction kinetics and product distributions observed experimentally. researchgate.net
This compound in Supramolecular Chemistry Research
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. This compound-containing systems have been explored for their interesting non-covalent interactions and potential applications in creating complex molecular architectures. researchgate.netosti.govgoogle.co.krrsc.org
This compound as a Template in Rotaxane Synthesis
Rotaxanes are mechanically interlocked molecules consisting of a "dumbbell-shaped" molecule threaded through a "macrocycle". The synthesis of these structures often relies on a template-directed approach, where non-covalent interactions guide the assembly of the components. beilstein-journals.orgrsc.org
Thiodiglycolamide, a derivative of this compound, has been successfully employed as a template in the synthesis of hydrogen-bonded researchgate.netrotaxanes. researchgate.net In these systems, the thiodiglycolamide unit provides the necessary hydrogen bonding sites to interact with a macrocycle, facilitating the "clipping" reaction that forms the interlocked structure. researchgate.netresearchgate.net X-ray diffraction studies have confirmed the structure of these rotaxanes and revealed how the macrocycle can shield the sulfide atom of the thiodiglycolamide. researchgate.net
Furthermore, photoswitchable rotaxanes have been designed where a macrocycle can be moved between a fumaramide (B1208544) station and a thiodiglycolamide station upon light irradiation. researchgate.netoiccpress.com This demonstrates the potential of this compound-based systems in the development of molecular machines and switches. researchgate.net
Investigation of Hydrogen Bonding Interactions in this compound-Containing Systems
Hydrogen bonding plays a crucial role in determining the structure and properties of many chemical and biological systems. scirp.orgirb.hrmdpi.com In this compound, the presence of two hydroxyl groups and a sulfur atom allows for a variety of hydrogen bonding interactions. nih.gov
Computational studies have been performed to investigate the different conformers of this compound and their dipole moments, which are influenced by intramolecular hydrogen bonding. conicet.gov.ar The ability of the hydroxyl groups to act as hydrogen bond donors and the oxygen and sulfur atoms to act as acceptors makes this compound a versatile component in supramolecular assemblies. nih.gov
In the context of rotaxane synthesis, the hydrogen bonding between the amide groups of the thiodiglycolamide template and the macrocycle is the key interaction driving the formation of the interlocked structure. researchgate.net Understanding these interactions through techniques like NMR spectroscopy and computational modeling is essential for designing more efficient synthetic routes to these complex molecules. irb.hr
Chemical Attribution Signatures in this compound Synthesis Pathways
Chemical attribution, or chemical forensics, aims to identify the synthetic route and potential origin of a chemical substance by analyzing its impurity profile. opcw.orgnih.govosti.gov These impurities, often referred to as chemical attribution signatures (CASs), are characteristic of the starting materials, reagents, and reaction conditions used in the synthesis. osti.gov
This compound is a key precursor in several synthesis routes to sulfur mustard. acs.org Therefore, identifying the CASs in this compound can provide valuable information about how it was produced. opcw.org Researchers have developed methods using gas chromatography-mass spectrometry (GC-MS) and gas chromatography-high-resolution mass spectrometry (GC-HRMS) to identify and differentiate the impurity profiles of this compound produced by different synthetic methods. opcw.orgosti.govdiva-portal.org
Multivariate data analysis techniques, such as orthogonal partial least squares-discriminant analysis (OPLS-DA) and random forest (RF), are then used to build classification models that can attribute an unknown sample to a specific synthesis route. nih.govosti.govdiva-portal.org While classifying the final product based on the last synthetic step is often successful, determining the initial synthesis method of the this compound precursor can be more challenging due to its high purity. osti.govacs.orgdiva-portal.org However, non-targeted screening methods have shown promise in identifying a larger number of minor impurities that can aid in this differentiation. nih.govacs.orgdiva-portal.org
The stability of these chemical attribution signatures over time is also a critical factor for reliable attribution. diva-portal.org Studies have shown that many of the identified CASs in sulfur mustard samples are stable at room temperature. diva-portal.org
Below is an interactive data table summarizing the analytical techniques and findings in chemical attribution studies of this compound.
| Analytical Technique | Key Findings | References |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of 103 chemical markers to classify synthesis methods. | opcw.orgosti.gov |
| Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) | Differentiation of all 11 synthetic routes by identifying specific chemical attribution signatures. | opcw.orgacs.org |
| Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) | Successful classification of samples based on the final chlorination step. | nih.govosti.gov |
| Random Forest (RF) | Improved classification of initial this compound synthesis methods compared to OPLS-DA. | nih.gov |
Environmental Fate and Biotransformation of Thiodiglycol
Environmental Persistence and Mobility Studies of this compound
The environmental persistence and mobility of this compound (TDG), a primary hydrolysis product of sulfur mustard, are critical factors in assessing its potential environmental impact. Studies have focused on its interaction with soils and sediments and on modeling its movement through various environmental compartments.
Sorption Characteristics of this compound in Soils and Sediments
The sorption of a chemical to soil and sediment particles significantly influences its mobility in the environment. A high degree of sorption limits a compound's movement, whereas low sorption allows for greater mobility, potentially leading to the contamination of groundwater.
Research indicates that this compound exhibits very low sorption to soils and sediments. oecd.orgnih.govoup.com This characteristic is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). The estimated Koc for this compound is 1, suggesting a very low potential for sorption. oecd.org Experimental studies on various soils have confirmed this high mobility. oecd.orgnih.gov For instance, investigations into the sorption of TDG on six different soils revealed insignificant sorption, with a maximum sorption capacity of less than 10 mg/kg. oup.com
One study tested the Koc of this compound in four soils from U.S. military installations and two from an interlaboratory exercise. nih.gov The results, detailed in the table below, show consistently low Koc values across different soil types, underscoring the high mobility of this compound in the environment. nih.gov
Table 1: Soil Characteristics and Koc Values for this compound
| Soil Type | pH | % Organic Matter | % Sand/Silt/Clay | Koc |
|---|---|---|---|---|
| Dugway Proving Ground (DPG) | 8.5 | 0.5 | 53/14/33 | 0.33 |
| Fort McClellan (FMC) | 4.7 | 0.4 | 43/21/36 | 0.22 |
| Rocky Mountain Arsenal (RMA) | 8.4 | 0.1 | 66/16/18 | 0.15 |
| Treaty Soil 1 (TS1) | 6.6 | 0.4 | 88/4/8 | 0.12 |
| Treaty Soil 2 (TS2) | 7.9 | 2.6 | 46/28/26 | 13.70 |
Data from a study on this compound sorption in various soils. nih.gov
The low sorption of this compound is a critical factor in its environmental fate, as it suggests a higher potential for the compound to be transported through soil and potentially contaminate water sources. oup.com
Modeling of this compound Transport in Environmental Compartments
Environmental fate and transport models are used to predict the movement and distribution of chemicals in the environment. anteagroup.comroutledge.com For this compound, distribution modeling using the Mackay, Level I model indicates that water is the primary target compartment, accounting for an estimated 99.95% of its distribution. oecd.org This is consistent with its high water solubility and low potential for volatilization from aqueous solutions, as indicated by its Henry's Law constant of 1.87·10⁻⁴ Pa·m³/mol. oecd.org
The low soil sorption coefficient (Koc) further supports the model's prediction of high mobility in the aqueous phase. oecd.org Contaminant fate and transport modeling provides a way to synthesize these various environmental characteristics to develop a robust conceptual site model. anteagroup.com Such models can be used to understand the history of contamination at a site and to forecast the impact of different remediation strategies. anteagroup.com The development of a conceptual site model is a key step in creating a sound strategy to address environmental issues in soil and groundwater. anteagroup.com
Bioremediation Strategies and Reactor Design for this compound Contamination
Bioremediation offers an environmentally sound approach for the degradation of this compound. This process utilizes microorganisms to break down the compound into less harmful substances. nextias.com The design of bioreactors is a critical aspect of optimizing the efficiency of this process.
Comparative Analysis of Bioreactor Configurations for this compound Degradation
Several bioreactor configurations have been evaluated for their effectiveness in degrading this compound. These include batch reactors, continuous stirred-tank reactors (CSTR), CSTR with cell recycle, repeated batch reactors, and two-stage series CSTRs. nih.govnih.gov
One study compared the performance of batch, CSTR, and CSTR with cell recycle configurations using a pure culture of Alcaligenes xylosoxidans (SH91), a bacterium capable of using this compound as its sole carbon source. nih.gov The results demonstrated that the CSTR with cell recycle provided superior performance for a given residence time or volume. nih.gov
Another study evaluated batch, repeated batch, CSTR, and two-stage series CSTR configurations for the degradation of this compound by the same bacterial strain. nih.gov The repeated batch reactor was found to have the highest degradation rate and was capable of reducing this compound concentrations in the liquid broth to below the detection limit of 0.03 mM. nih.gov Further research indicated that a two-stage repeated batch operation had the best degradation efficiency, capable of degrading 500 mM of this compound to 5 mM in under five days. nih.gov
Sequencing Batch Reactors (SBRs) have also been successfully used. In a pilot-scale study, SBRs seeded with activated sludge were fed hydrolysate containing 90-95% this compound. dtic.mil The bioreactors achieved an average removal efficiency of 99.6% for this compound and 90.6% for total organic carbon (TOC). dtic.mil
Table 2: Comparison of Bioreactor Configurations for this compound Degradation
| Bioreactor Type | Key Findings | Reference |
|---|---|---|
| Batch, CSTR, CSTR with Cell Recycle | CSTR with cell recycle showed superior performance. | nih.gov |
| Batch, Repeated Batch, CSTR, Two-Stage Series CSTR | Repeated batch reactor had the highest degradation rate. | nih.gov |
| Two-Stage Repeated Batch | Demonstrated the best degradation efficiency for high concentrations. | nih.gov |
| Sequencing Batch Reactor (SBR) | Achieved >99% removal of this compound from hydrolysate. | dtic.mil |
Mathematical Modeling of this compound Biodegradation in Bioreactors
Mathematical models are essential tools for understanding and optimizing the biodegradation of this compound in bioreactors. mdpi.combiomath.bg These models can simulate the complex interactions between the substrate (this compound), the microorganisms, and the reactor conditions.
An unstructured mathematical model was successfully used to simulate batch and repeated batch experiments of this compound degradation. nih.gov The simulation results were in good agreement with the experimental data, particularly at lower this compound concentrations (around 30 mM). nih.gov
For the growth of Alcaligenes xylosoxydans on this compound, an Andrews substrate inhibition model has been employed to describe cell growth. nih.gov This model accounts for the inhibitory effect of high substrate concentrations on microbial activity. A key observation was that the yield factor (the amount of biomass produced per unit of substrate consumed) was not constant but varied with the initial substrate concentration. nih.gov By incorporating a variable-yield kinetic model along with substrate inhibition, researchers were able to accurately describe cell growth and substrate consumption in both batch and repeated batch fermentations. nih.gov
These mathematical models are crucial for the accurate design of pilot-scale systems and for predicting the performance of bioreactors under different operating conditions. nih.gov
Toxicological Research and Biomarker Studies of Thiodiglycol
In Vitro and In Vivo Toxicological Investigations of Thiodiglycol
This compound (TDG) is recognized for its low acute toxicity in mammals. oecd.org Extensive toxicological studies have been conducted to determine its effects.
In Vitro Studies:
Mutagenicity: this compound did not show mutagenic properties in Ames Salmonella, Escherichia coli, and mouse lymphoma assays. nih.gov
Chromosomal Aberrations: While not mutagenic in several standard tests, TDG did induce chromosomal aberrations in Chinese hamster ovarian (CHO) cells at high, cytotoxic concentrations, both with and without metabolic activation. oecd.orgnih.gov However, these in vitro clastogenic effects were not observed in vivo. oecd.org
In Vivo Studies:
Acute Toxicity: The acute oral LD50 value in rats was determined to be greater than 9900 mg/kg of body weight. oecd.org In another study, the oral LD50 values were reported as >5000 mg/kg in rats. nih.gov Signs of toxicity at doses near the LD50 value included depression of the central nervous system. oecd.org
Repeated Dose Toxicity: In a 28-day study where rats were administered 1000 mg/kg/day by gavage, no toxicologically significant effects were noted. oecd.org A 90-day oral toxicity study in Sprague-Dawley rats at doses of 50, 500, and 5000 mg/kg/day showed decreased body weight at the highest dose. nih.govnih.gov Increased kidney weights were also observed at 5000 mg/kg/day. nih.gov The no-observed-adverse-effect level (NOAEL) for oral toxicity from this study was established at 500 mg/kg/day. nih.govnih.gov
Developmental Toxicity: In developmental toxicity studies in Wistar rats, the NOAEL for both maternal and developmental toxicity was 400 mg/kg/day. oecd.org At a higher dose of 1000 mg/kg/day, marginal maternal toxicity and some skeletal variations in fetuses were observed. oecd.org Another study found a developmental toxicity NOAEL of 1290 mg/kg in rats. nih.gov
Dermal and Ocular Irritation: this compound is not considered a skin irritant but is slightly irritating to the eyes and mucous membranes. oecd.org It was found to be a mild skin and moderate ocular irritant in animal studies. nih.gov
Interactive Table: Summary of In Vivo Toxicological Data for this compound
| Study Type | Species | Route | Key Findings | NOAEL | Source |
|---|---|---|---|---|---|
| Acute Toxicity | Rat | Oral | LD50 >9900 mg/kg | - | oecd.org |
| Repeated Dose (28-day) | Rat | Gavage | No significant toxic effects | 1000 mg/kg/day | oecd.org |
| Subchronic Toxicity (90-day) | Rat | Gavage | Decreased body weight, increased kidney weight at high dose | 500 mg/kg/day | nih.govnih.gov |
| Developmental Toxicity | Rat | Gavage | No maternal or developmental toxicity | 400 mg/kg/day | oecd.org |
| Developmental Toxicity | Rat | Oral Gavage | No developmental toxicity | 1290 mg/kg | nih.gov |
Metabolic Pathways of this compound in Biological Systems
Following administration, this compound is extensively metabolized and rapidly excreted, primarily in the urine. oecd.org In rats, approximately 90% of an intraperitoneally injected dose is excreted via urine within 24 hours. oecd.orgnih.gov
Oxidation Products and Conjugation Mechanisms (e.g., Glucuronic Acid, Sulfate)
The primary metabolic pathway for this compound involves oxidation at the sulfur atom. oecd.orginchem.org The major metabolite identified is this compound sulfoxide (B87167), which accounts for about 90% of the excreted radioactivity after administration of radiolabeled this compound. oecd.orgnih.gov A minor oxidation product is this compound sulfone. oecd.orgnih.gov
In addition to oxidation, this compound can undergo conjugation reactions. In rodents, it can conjugate with glucuronic acid and sulfate (B86663). nih.govinchem.orgsmolecule.com These Phase II conjugation reactions increase the water solubility of the compound, facilitating its excretion. numberanalytics.comontosight.ai The process of glucuronidation involves the enzyme UDP-glucuronosyltransferase (UGT), which transfers a glucuronic acid molecule to the substrate. numberanalytics.comontosight.ai Sulfation, catalyzed by sulfotransferases, is another key conjugation pathway. ontosight.ai
Formation of Thiodiglycolic Acid and Related Metabolites
Another significant metabolic route for this compound is its conversion to acidic metabolites. inchem.org This can occur through the oxidation of the primary alcohol groups. nih.govresearchgate.net This process can lead to the formation of [(2-hydroxyethyl)thio]acetic acid (HETA) as an intermediate, which is then further oxidized to thiodiglycolic acid (TDGA). researchgate.netoup.comdss.go.th The enzyme alcohol dehydrogenase has been shown to rapidly oxidize this compound in vitro. researchgate.netdtic.mil
Once formed, thiodiglycolic acid can also undergo conjugation with glycine (B1666218) and glucuronic acid. nih.govinchem.orgsmolecule.com Other related metabolites identified in urine include S-(2-hydroxyethylthio)acetic acid and S-(2-hydroxyethylsulfinyl)acetic acid. oecd.orgnih.gov
Interactive Table: Major Metabolites of this compound
| Metabolite | Metabolic Pathway | Significance | Source |
|---|---|---|---|
| This compound Sulfoxide | Oxidation | Major metabolite, ~90% of excretion | oecd.orgnih.gov |
| This compound Sulfone | Oxidation | Minor metabolite | oecd.orgnih.gov |
| Thiodiglycolic Acid | Oxidation of alcohol groups | Acidic metabolite | inchem.orgnih.gov |
| S-(2-hydroxyethylthio)acetic acid | Oxidation of alcohol groups | Intermediate and excreted metabolite | oecd.orgnih.govresearchgate.net |
| S-(2-hydroxyethylsulfinyl)acetic acid | Oxidation | Minor metabolite | oecd.orgnih.gov |
| Glucuronide Conjugates | Conjugation | Increased water solubility for excretion | nih.govinchem.orgsmolecule.com |
| Sulfate Conjugates | Conjugation | Increased water solubility for excretion | nih.govinchem.orgsmolecule.com |
This compound as a Biomarker for Exposure to Sulfur Mustard
This compound is a primary hydrolysis product of the chemical warfare agent sulfur mustard. inchem.orgcdc.gov Its detection in biological samples is a key indicator of exposure to sulfur mustard. cdc.govcdc.gov
Detection of this compound and its Oxidation Products in Biological Fluids (e.g., Urine, Blood Proteins)
Analytical methods, primarily gas chromatography-mass spectrometry (GC-MS), are used to detect this compound and its metabolites in biological fluids. cdc.govresearchgate.netresearchgate.net
Urine: this compound and its major metabolite, this compound sulfoxide, are the most commonly analyzed biomarkers in urine. oecd.orgresearchgate.net Low background levels of this compound can be present in the urine of unexposed individuals, so elevated levels are indicative of exposure. inchem.orgcdc.gov In one documented case of accidental exposure, urinary this compound concentrations exceeded 10 ng/mL for a week. researchgate.net
Blood Proteins: this compound can also be detected by its release from adducts formed with blood proteins, such as albumin and hemoglobin. nih.govresearchgate.net This method offers a longer window for detection compared to urinary analysis. researchgate.netdtic.mil A study involving intravenously exposed monkeys showed that this compound levels cleaved from blood proteins were detectable for up to 45 days post-exposure. researchgate.net In another study with cutaneously exposed pigs, detectable levels were found for up to 21 days. researchgate.net
Time- and Dose-Dependent Metabolic Excretion Profiles
The excretion of this compound and its metabolites following sulfur mustard exposure follows a time- and dose-dependent pattern.
Time-Dependent Excretion: Following exposure, urinary levels of this compound rise to a maximum and then decline. In a case of accidental human exposure, the maximum urinary excretion rate of this compound (20 µ g/day ) was reached on the third day. researchgate.netcapes.gov.br The elimination half-life of this compound in urine was estimated to be 1.2 days. cdc.govresearchgate.net In rats, approximately 60% of an administered dose of this compound is excreted in the urine within 6 hours and about 90% within 24 hours. oecd.org In a human exposure case, urinary this compound levels were around 40 ng/mL on day 1 and decreased to about 10 ng/mL by day 5. oup.com
Dose-Dependent Excretion: Studies in rats have shown that the excretion profile is largely independent of the administered dose over a range of 24 µg/kg to 40 mg/kg. oecd.org In a study exposing human plasma to varying concentrations of sulfur mustard (25 nM to 400 nM), a linear relationship was observed between the sulfur mustard concentration and the amount of this compound released from protein adducts. researchgate.net
Research on this compound-Related Immunostimulation
Research into the immunological effects of this compound is limited, with available studies often focusing on its metabolites or precursor compounds rather than this compound itself. Notably, one of its metabolites, thiodiglycolic acid, has been associated with immune stimulation.
In studies investigating the effects of vinyl chloride exposure in mice, it was observed that the metabolism of vinyl chloride was a key factor in producing a state of immunostimulation. nih.gov While thiodiglycolic acid, a known metabolite, did not produce significant effects when applied directly to mouse splenic lymphocyte cultures in vitro, its administration in vivo resulted in apparent immune stimulation in mice. nih.gov This suggests that the systemic processing of thiodiglycolic acid may lead to downstream effects that stimulate an immune response.
Conversely, exposure to sulfur mustard, the chemical warfare agent that hydrolyzes to form this compound, is known to suppress the immune system and bone marrow. researchgate.netoup.com Similarly, chronic intoxication with 2-chloroethanol (B45725), a chemical used to produce this compound, has been shown to cause a reduction in both humoral and cellular immune responses in rats. medcraveonline.comebi.ac.uk Direct data on the immunostimulatory properties of this compound itself remains largely unavailable in published research. inchem.org
Molecular Mechanisms of this compound-Induced Physiological Alterations
The physiological alterations associated with this compound are primarily understood through its metabolic pathways and its role as a degradation product of sulfur mustard. This compound itself is considered to have relatively low toxicity. inchem.org However, its metabolism and transformation lead to various compounds that interact with biological systems.
The primary metabolic pathway for this compound in the body is oxidation. smolecule.com Following administration in rats, approximately 90% of the dose is metabolized and excreted in the urine within 24 hours. oecd.orgebi.ac.uk The main metabolite identified is this compound sulfoxide. oecd.orgebi.ac.uk Other minor metabolites include this compound sulfone, S-(2-hydroxyethylsulfinyl)acetic acid, and S-(2-hydroxyethylthio)acetic acid. smolecule.com In rodents, this compound can also be conjugated with glucuronic acid and sulfate. smolecule.com
Biological transformation of this compound can also occur, leading to the formation of thiodiglycolic acid (TDGA), with [(2-hydroxyethyl)thio]acetic acid (TDGMA) as an intermediate compound. oup.com This transformation is influenced by biological processes, as demonstrated in studies using various soils. oup.com Certain bacteria are capable of degrading this compound through oxidative pathways, further highlighting the compound's susceptibility to biological modification. ebi.ac.ukunimi.it
The mechanism of action of this compound's parent compound, sulfur mustard, offers insight into potential physiological disruptions. Sulfur mustard forms a reactive cyclic ethylene (B1197577) sulfonium (B1226848) ion that readily attacks biological macromolecules such as DNA, RNA, and proteins. oup.com While this compound is the less reactive hydrolysis product, its presence is a key indicator of exposure to this potent vesicant. smolecule.comcdc.gov
The table below summarizes the key metabolic products of this compound identified in research studies.
Table 1: Identified Metabolites of this compound
| Metabolite Name | Method of Formation | Reference |
|---|---|---|
| This compound sulfoxide | Oxidation | oecd.org, ebi.ac.uk |
| This compound sulfone | Oxidation | smolecule.com |
| S-(2-hydroxyethylthio)acetic acid | Oxidation | smolecule.com |
| S-(2-hydroxyethylsulfinyl)acetic acid | Oxidation | smolecule.com |
| Thiodiglycolic acid (TDGA) | Biological Transformation | oup.com, smolecule.com |
| [(2-hydroxyethyl)thio]acetic acid (TDGMA) | Biological Transformation (Intermediate) | oup.com |
The table below details the findings from key studies on the biological transformation and effects of this compound and its derivatives.
Table 2: Summary of Research Findings
| Study Focus | Key Finding | Organism/System | Reference |
|---|---|---|---|
| Immunological Effects of a Metabolite | In vivo administration of thiodiglycolic acid produced apparent immune stimulation. | Mice | nih.gov |
| Metabolism in Mammals | This compound is primarily metabolized to this compound sulfoxide and excreted in urine. | Rats | oecd.org, ebi.ac.uk |
| Environmental Transformation | Biological processes transform this compound to thiodiglycolic acid (TDGA). | Soil microorganisms | oup.com |
| Bacterial Degradation | Paracoccus denitrificans and Achromobacter xylosoxydans degrade this compound via oxidative pathways. | Bacteria | unimi.it |
| Parent Compound Toxicity | Sulfur mustard (hydrolyzes to this compound) forms a reactive sulfonium ion that damages macromolecules. | Human/Animal Models | oup.com |
Advanced Analytical Methodologies for Thiodiglycol and Its Derivatives
Chromatographic Techniques for Thiodiglycol Analysis
Chromatography, a cornerstone of analytical chemistry, offers powerful solutions for separating TDG from complex matrices. Various chromatographic methods have been adapted and enhanced to address the specific challenges posed by this compound's chemical properties.
Gas chromatography-mass spectrometry (GC/MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of this compound make its direct analysis by GC difficult, often resulting in poor peak shape. oup.com To overcome this, derivatization is a common and necessary step to convert TDG into a more volatile and thermally stable compound suitable for GC analysis. oup.comresearchgate.net
Several derivatization reagents have been successfully employed. Silylating agents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and bis(trimethylsilyl)trifluoroacetamide, are frequently used. oup.comnih.gov For instance, a method involving tert-butyldimethylsilylation (TBDMS) allows for the reproducible detection of TDG with a recovery of about 55% and a limit of detection (LOD) of 5.4 ng/mL in water. researchgate.netnih.gov This method involves the reaction of TDG with MTBSTFA at 60°C for one hour. researchgate.netnih.gov Acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluorobenzoyl chloride are also effective. oup.comcdc.gov Derivatization with HFBA, for example, has been used for the analysis of TDG in cutaneous in vivo microdialysates, with detection by a pulsed flame photometric detector. oup.com
Enhancements in GC/MS methodologies have focused on improving sensitivity and precision. The use of an internal standard, such as deuterated this compound or the homolog thiodipropanol, allows for more accurate quantification. dtic.milnih.gov Selected Ion Monitoring (SIM) mode in the mass spectrometer significantly increases sensitivity by monitoring specific mass-to-charge ratio (m/z) values characteristic of the derivatized TDG. dtic.mil For the TBDMS derivative of TDG, the ion at m/z 293 is typically monitored. nih.govdtic.mil Furthermore, tandem mass spectrometry (GC-MS/MS) with selected-reaction monitoring provides even greater selectivity and is used for analyzing urinary metabolites of sulfur mustard. cdc.gov
Table 1: GC/MS Methods for this compound Analysis
| Derivatization Reagent | Internal Standard | MS Detection Mode | Limit of Detection (LOD) | Matrix |
|---|---|---|---|---|
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Thiodipropanol | Scan Mode | 5.4 ng/mL | Water |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Thiodipropanol | Scan Mode | 7.0 ng/mL | Serum |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Thiodipropanol | Scan Mode | 110 ng/mL | Urine |
| Heptafluorobutyric anhydride (HFBA) | Thiodipropanol | Pulsed Flame Photometric Detector | Not specified | Cutaneous microdialysates |
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like this compound, often without the need for derivatization. cdc.gov A selective and direct method for determining TDG in aqueous samples utilizes reversed-phase microcolumn liquid chromatography coupled with a sulfur-selective flame photometric detector (LC-FPD). nih.gov
This LC-FPD method achieves enhanced sensitivity and efficiency through the use of large-volume injections and a technique known as peak compression by displacement. nih.gov By adding 1% n-propanol to the sample, a 10-microliter injection can achieve detection limits as low as 0.25 µg/mL with high column efficiencies. nih.gov This approach has been successfully applied in proficiency tests for the determination of TDG in soil samples. nih.gov
HPLC can also be coupled with tandem mass spectrometry (HPLC-MS/MS) for highly sensitive and selective analysis. osti.gov An EPA-developed method for analyzing this compound in water by HPLC-MS/MS demonstrated the importance of optimizing chromatographic conditions such as flow rate and column temperature to improve instrument response. osti.gov
Table 2: HPLC Methods for this compound Analysis
| Method | Detection System | Key Features | Limit of Detection (LOD) | Matrix |
|---|---|---|---|---|
| Reversed-phase microcolumn LC | Flame Photometric Detection (FPD) | Large-volume injection, peak compression | 0.25 µg/mL | Aqueous/Soil |
| HPLC | Tandem Mass Spectrometry (MS/MS) | Optimized flow rate and temperature | Not specified | Water |
Capillary electrophoresis (CE) offers a high-efficiency separation technique for analyzing this compound and its oxidation products. A significant challenge with these compounds is their lack of a UV chromophore, which is necessary for detection by a standard UV detector. nih.govresearchgate.net This limitation is overcome by pre-column derivatization with a reagent that introduces a UV-active functional group. nih.govresearchgate.net
A novel method employs phthalic anhydride as the derivatizing agent. nih.govresearchgate.netresearchgate.net This reaction, catalyzed by imidazole (B134444) and pyridine, attaches a phthalate (B1215562) group to the this compound molecule, making it detectable by UV spectrophotometry. researchgate.net The derivatized analytes can be separated in under eight minutes using a simple borate (B1201080) buffer. nih.govresearchgate.net
The optimization of several parameters, including buffer pH and concentration, capillary temperature, and applied voltage, is crucial for achieving efficient separation. nih.govresearchgate.net This CE method demonstrates good linearity and precision, with limits of detection for this compound and its oxidation products in the range of 98-154 ng/mL. nih.govresearchgate.net The technique has been successfully applied to the analysis of these compounds in seawater after sample purification and concentration using carbon aerogel-based adsorbents. nih.govresearchgate.net
Table 3: Capillary Electrophoresis Method for this compound Analysis
| Derivatization Reagent | Detection Method | Separation Buffer | Separation Time | Limit of Detection (LOD) |
|---|
Mass Spectrometric Approaches in this compound Detection
Mass spectrometry is a powerful tool for the detection and identification of chemical compounds, offering high sensitivity and selectivity. rsc.org For this compound analysis, various mass spectrometric techniques, particularly those with atmospheric pressure ionization, have been developed to enable rapid and direct detection.
Atmospheric Pressure Ionization (API) techniques allow for the ionization of samples directly from the ambient environment, often with minimal sample preparation. wikipedia.org Several API-MS methods have been applied to the detection of this compound and its derivatives. rsc.org
Atmospheric Flow Tube Mass Spectrometry (AFT-MS) : This technique has been used for the non-contact, real-time detection of this compound vapors. rsc.orgresearchgate.net AFT-MS can detect TDG residues as low as 1 µg by sampling the headspace vapor. rsc.org The method utilizes nitrate (B79036) clustering chemistry for ionization and has also been shown to detect TDG's oxidation products. rsc.org
Secondary Electrospray Ionization (SESI-MS) : SESI-MS is another ambient ionization technique that has been applied to the trace vapor detection of CWA-related species, including this compound. rsc.org
Direct Analysis in Real Time Mass Spectrometry (DART-MS) : DART-MS is a rapid and versatile ambient ionization method that requires minimal sample preparation. nih.gov It has been shown to be highly sensitive for the analysis of trace levels of hormones and is well-suited for the chemical profiling of various compounds. nih.govplos.org
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) : SIFT-MS is a real-time analytical technique that uses precisely controlled chemical ionization to quantify volatile compounds. syft.com It can achieve detection limits in the parts-per-trillion range for many compounds. acs.org While direct detection of TDG vapor has been challenging with some techniques, SIFT-MS offers a promising approach for real-time trace gas analysis. syft.comresearchgate.net
Ion trap mass spectrometers are versatile instruments capable of performing tandem mass spectrometry (MS/MS) experiments, which provide a high degree of structural information and selectivity. ebi.ac.uknih.gov When coupled with gas chromatography, an ion trap mass spectrometer operating in the Selected Reaction Monitoring (SRM) mode is a powerful tool for the trace analysis of this compound. ebi.ac.uknih.gov
In an SRM experiment, a specific precursor ion of the derivatized this compound is selected in the first stage of mass analysis. This ion is then fragmented, and a specific product ion is monitored in the second stage of mass analysis. This process significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for very low detection limits. ebi.ac.uknih.gov
A sensitive method for the analysis of this compound in urine utilizes solid-phase extraction followed by derivatization with heptafluorobutyryl imidazole. nih.gov The resulting derivative is then analyzed by GC-ion trap MS/MS in SRM mode. This method can detect spiked concentrations of TDG down to 0.2 ng/mL. ebi.ac.uknih.gov The technique is also capable of determining the combined concentrations of this compound and its primary metabolite, this compound sulfoxide (B87167), after a chemical reduction step. ebi.ac.uknih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | TDG |
| Thiodipropanol | TDP |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA |
| Heptafluorobutyric anhydride | HFBA |
| [(2-hydroxyethyl)thio]acetic acid | TDGMA |
| Thiodiglycolic acid | TDGA |
| bis-(2-hydroxyethyl)disulfide | BHEDS |
| N-ethyldiethanolamine | EDEA |
| N-methyldiethanolamine | MDEA |
| Triethanolamine | TEA |
Quantitative Mass Spectrometry with Isotope Dilution (e.g., Deuterated this compound as Internal Standard)
Quantitative mass spectrometry (MS) coupled with isotope dilution is a powerful technique for the accurate determination of this compound. This method involves the use of a stable isotope-labeled internal standard, such as deuterated this compound (TDG-d8), which is chemically identical to the analyte but has a different mass. cdc.govresearchgate.netresearchgate.net The inclusion of a deuterated internal standard enhances the precision of gas chromatography/mass spectrometry (GC/MS) and allows for quantitative analysis. cdc.gov
The process generally involves adding a known amount of the deuterated standard to the sample at the beginning of the analytical procedure. Both the native this compound and the deuterated standard are then co-extracted, derivatized, and analyzed by MS. By comparing the signal intensities of the analyte and the internal standard, precise quantification can be achieved, as this ratio is less susceptible to variations in sample preparation, injection volume, and instrument response. cdc.govnih.gov
This approach has been successfully applied to various biological and environmental samples. For instance, a method using isotope-dilution gas chromatography-ion trap tandem mass spectrometry with deuterated this compound as the internal standard has been developed for the analysis of this compound in urine. researchgate.net Similarly, a sensitive determination method for this compound in rabbit urine was established using isotope dilution negative ion chemical ionization (NICI) gas chromatography-mass spectrometry (GC-MS) with deuterated this compound (TDG-d8) as the internal standard. researchgate.net The use of stable isotope dilution-ultrahigh performance liquid chromatography-tandem mass spectrometry (ID-UPLC-MS/MS) has also been validated for the simultaneous quantification of this compound-related DNA adducts in rat skin samples. nih.gov
Table 1: Performance of Isotope Dilution Mass Spectrometry for this compound Analysis
| Analytical Method | Matrix | Internal Standard | Limit of Detection (LOD) | Recovery | Reference |
| GC/MS | Urine | Deuterated this compound | ~1 µg/L | 75% | cdc.gov |
| ID-GC-MS/MS | Urine | Deuterated this compound | 0.038 ng/mL (for a related metabolite) | - | researchgate.net |
| ID-NICI-GC-MS | Rabbit Urine | TDG-d8 | 0.1 µg/L | - | researchgate.net |
| ID-UPLC-MS/MS | Rat Derma | Deuterated Analogues | 0.002 - 0.11 fmol | 76% - 129% | nih.gov |
Electrochemical Sensing Methods for this compound
Electrochemical sensors offer a promising alternative to traditional chromatographic methods for this compound detection, providing advantages such as rapid analysis, portability, and lower cost. researchgate.netmdpi.com These sensors operate by measuring the electrical signal generated from the electrochemical oxidation or reduction of this compound at a modified electrode surface. researchgate.netnih.govnih.gov
Amperometric sensors, which measure the current produced by the analyte's oxidation or reduction at a constant potential, have been developed for this compound determination. researchgate.netmdpi.com The performance of these sensors is highly dependent on the composition of the working electrode. Novel materials like graphene nanosheets, silver nanoparticles (AgNPs), and ionic liquids are being explored to enhance the sensitivity and selectivity of these devices. mdpi.comresearchgate.netresearchgate.net
Graphene nanosheets provide a large surface area and excellent electrical conductivity, while silver nanoparticles can catalyze the electrochemical reaction. researchgate.netnih.govresearchgate.net Ionic liquids can improve the stability and conductivity of the electrode. mdpi.comresearchgate.netresearchgate.net
A notable example is an amperometric sensor constructed from a mixture of graphene nanosheets, silver nanoparticles, and the ionic liquid octylpyridinium hexafluorophosphate. researchgate.netresearchgate.net This modified electrode exhibited well-defined redox peaks for this compound during cyclic voltammetry. researchgate.net The sensor demonstrated a wide linear dynamic range for amperometric detection and was successfully used to determine this compound in spiked wastewater samples. researchgate.net
Table 2: Performance of an Amperometric Sensor for this compound
| Electrode Composition | Linear Range | Limit of Detection (LOD) | Recovery in Wastewater | Reference |
| Graphene Nanosheets, Silver Nanoparticles, Ionic Liquid | 10–3700 μM | 6 μM | 98.2% - 103.3% | researchgate.net |
Derivatization Strategies for Enhanced this compound Detection
Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. mdpi.comlongdom.org In the context of this compound detection, derivatization is often employed to increase its volatility for gas chromatography or to introduce a chromophore or fluorophore for enhanced detection by spectroscopic methods. researchgate.netdtic.miloup.com
Several derivatization reagents have been utilized for this compound analysis. Silylating agents, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), are commonly used to create less polar and more volatile derivatives suitable for GC-MS analysis. researchgate.netresearchgate.netosti.gov Acylation with reagents like heptafluorobutyric anhydride (HFBA) or pentafluorobenzoyl chloride has also been reported. dtic.miloup.com Another approach involves derivatization with 1-(trifluoroacetyl)imidazole (B74255) (TFAI). researchgate.netresearchgate.net
These strategies significantly improve the chromatographic behavior of this compound, leading to better peak shapes and lower detection limits. researchgate.netoup.com For example, derivatization with MTBSTFA allowed for the determination of this compound in groundwater with detection limits in the range of 4 to 16 µg/L. researchgate.net
Development of Portable and Rapid Detection Systems (e.g., Molecularly Imprinted Sensitive Membranes)
There is a growing demand for portable and rapid detection systems for on-site analysis of this compound. researchgate.netresearchgate.net Molecularly imprinted polymers (MIPs) are synthetic materials with recognition sites that are complementary in shape, size, and functionality to a target molecule. researchgate.netpatsnap.com This "molecular memory" allows for highly selective binding of the target analyte. patsnap.com
Molecularly imprinted sensitive membranes (MIMs) integrate the selectivity of MIPs with a membrane-based platform, offering a promising approach for developing portable sensors. researchgate.netresearchgate.netnih.gov One such system involves assembling MIPs on the surface of electrospun nanofiber membranes for the point-of-care testing of this compound. researchgate.net In this method, the membrane captures this compound, which then binds to gold nanoparticles, producing a visible color change. researchgate.netresearchgate.net This colorimetric response can be quantified to determine the concentration of this compound. researchgate.net
Another development is a test strip based on a molecularly imprinted sensitive membrane for the point-of-care detection of this compound. researchgate.net This test strip utilizes MIPs coated on a nitrocellulose membrane. The binding of this compound allows for the adsorption of gold nanoparticles, resulting in a color change that can be visually assessed or measured. researchgate.net
Table 3: Performance of Molecularly Imprinted Membrane-Based Detection Systems for this compound
| System | Linear Range | Limit of Detection (LOD) | Reference |
| MIPs on Electrospun Nanofiber Membranes | 0.1 ng/mL - 1.0 µg/mL | 38 pg/mL | researchgate.netrsc.org |
| Molecularly Imprinted Test Strip | 1.0 ng/mL - 100.0 µg/mL | 0.23 ng/mL | researchgate.net |
Method Validation and Performance Evaluation in this compound Analysis (e.g., Detection Limits, Recovery, Precision)
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. science.gov Key performance parameters that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy (recovery), and precision (reproducibility). researchgate.netresearchgate.netepa.gov
For this compound analysis, various methods have been validated across different matrices. For instance, a GC-MS method for determining this compound in water, serum, and urine after tert-butyldimethylsilylation showed a detection limit of 5.4 ng/mL in water with a recovery of about 55%. researchgate.net An HPLC-MS/MS method developed by the EPA was validated for the analysis of this compound in water, with established LOD and precision and accuracy criteria. science.govepa.gov
The precision of a method is often expressed as the relative standard deviation (RSD). For example, in the analysis of this compound and its oxidation products by capillary electrophoresis, the precision for migration times and peak areas was less than 1.2% and 3.6% RSD, respectively. researchgate.net Recovery studies, which assess the accuracy of a method, have shown values ranging from 83.5% to 99.7% for the solid-phase extraction of this compound and related compounds from spiked pore water samples. researchgate.net
Computational and Theoretical Research on Thiodiglycol
Molecular Modeling and Simulation of Thiodiglycol Interactions
Molecular modeling and simulation techniques are used to represent and predict how this compound (TDG) behaves and interacts with its environment at an atomic level. These methods are crucial for understanding its physical properties and its role in more complex systems.
Detailed conformational analysis has been a key area of research. Through techniques like rotational spectroscopy combined with ab initio calculations, researchers have identified multiple conformational isomers of TDG in the gas phase. researchgate.net One study using a pulsed-nozzle Fourier-transform microwave spectrometer successfully identified three low-energy conformers of TDG. nist.gov These conformers are distinguished by their hydrogen bonding patterns. One conformer adopts a compact, folded structure with a strong hydrogen bond between the two hydroxyl groups and the central sulfur atom. nist.gov The other two conformers have more open, chain-like structures where each hydroxyl group forms a hydrogen bond with the central sulfur atom. nist.gov These findings are essential for understanding the intrinsic flexibility of the TDG molecule and how it might interact with other molecules or surfaces.
Molecular dynamics (MD) simulations have been employed to study the solvation structure and clustering of molecules in solutions, which is relevant to understanding TDG's behavior in liquid environments. For instance, MD simulations can reveal the formation of solvation shells around ions in glyme-based electrolytes, providing insights into coordination and transport properties. researchgate.net While not directly studying TDG, these methods are applicable to understanding how TDG, a polar solvent itself, interacts with solutes and other solvent molecules. nih.gov Such simulations can model the complex interplay of forces that govern how TDG molecules arrange themselves in a liquid state and how they solvate other chemical species.
The interaction of TDG with surfaces is another area where molecular modeling provides valuable information, particularly for the development of chemical sensors. Atomistic models are used to understand various interaction mechanisms, including physisorption, chemisorption, and surface reactions, which are fundamental to how sensors detect TDG vapors. nist.gov Understanding these interactions at a molecular level is critical for designing more sensitive and selective sensor materials.
Quantum Mechanical Studies of this compound and its Reaction Intermediates
Quantum mechanics (QM) provides a fundamental description of chemical bonding and reactivity. QM methods, such as ab initio calculations and Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reaction pathways of this compound and its derivatives with a high degree of accuracy. stackexchange.comquora.com
A significant application of QM in TDG research has been the detailed characterization of its molecular structure and properties. Ab initio calculations at the MP2/6-311G** level have been instrumental in determining the likely conformational structures of TDG. nist.gov These theoretical calculations provided results for rotational constants that agreed well with experimental data from microwave spectroscopy, confirming the identified structures. nist.gov Furthermore, these studies calculated the dipole moments for the different conformers, which were then verified by experimental Stark measurements, adding confidence to the conformational assignments. nist.govconicet.gov.ar Such calculations are crucial for understanding the molecule's polarity and its potential for intermolecular interactions.
Quantum mechanical methods are also essential for studying reaction mechanisms involving TDG. For example, understanding the degradation of long-chain sulfur mustards can unexpectedly lead to the formation of TDG through previously unreported reaction pathways. researchgate.net QM calculations can elucidate the energetics of these pathways, identifying transition states and reaction intermediates. stackexchange.comresearchgate.net Similarly, DFT has been used to study the fragmentation patterns of TDG derivatives in mass spectrometry, helping to confirm the identity of different fragment ions observed experimentally. researchgate.net
The study of hydrogen bonding, a key interaction for TDG, is another area where QM methods have been applied. Theoretical calculations can quantify the strength of hydrogen bonds, such as the O-H···S and O-H···O interactions present in TDG conformers. nist.govuva.es These studies help to explain the relative stability of different molecular arrangements and are vital for predicting the behavior of TDG in biological systems and as a solvent.
Cheminformatics and Data Analysis Approaches in this compound Research
Cheminformatics applies computational and informational techniques to a wide range of chemical problems, from data management to the prediction of chemical properties and activities. mdpi.comparssilico.comunibe.ch In the context of this compound, these approaches have been particularly important for managing its dual-use nature and for forensic analysis.
A landmark example of data analysis in this area was the Pugwash-SIPRI this compound Project, conducted between 1989 and 1991. worldscientific.comworldscientific.com This project aimed to understand the global production, trade, and consumption of TDG to assess verification options for the Chemical Weapons Convention (CWC). worldscientific.comsipri.orgpugwash.orgpugwash.org The project involved scrutinizing various chemical industry databases, sending questionnaires to national delegations, and requesting information from chemical companies. worldscientific.com This large-scale data analysis was crucial for establishing a baseline of legitimate TDG use against which potential diversions for illicit purposes could be detected. worldscientific.comunidir.org
In forensic and verification contexts, cheminformatics tools are essential for the unambiguous identification of chemical warfare agents and their related compounds. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique, and its data is often compared against specialized databases. opcw.org The OPCW Central Analytical Database (OCAD), which contains data for over 5,000 CWC-related compounds, is a critical cheminformatics resource used for the identification of chemicals like TDG. opcw.orgosti.gov
Furthermore, advanced data analysis techniques are used to link chemical samples to their synthesis routes. Multivariate data analysis, such as Orthogonal Projections to Latent Structures – Discriminant Analysis (OPLS-DA) and Random Forest (RF) methods, can be applied to the chemical signatures of sulfur mustard samples. diva-portal.org These methods can identify impurities and by-products that act as markers for the specific synthetic pathway used, including those that involve TDG as an intermediate. osti.govdiva-portal.org This "chemical fingerprinting" allows analysts to determine with a high degree of confidence how a particular batch of sulfur mustard was produced, which is invaluable for attribution in the event of its use. diva-portal.org
Predictive Modeling for Environmental Fate and Toxicological Outcomes of this compound
Predictive modeling uses computational algorithms, particularly Quantitative Structure-Activity Relationship (QSAR) models, to forecast the environmental behavior and toxicological effects of chemicals based on their molecular structure. nih.govmdpi.comresearchgate.net These models are vital for filling data gaps where experimental testing is unavailable or impractical. nih.govp2infohouse.org
The toxicological outcomes of this compound and its breakdown products have been a key focus of predictive modeling. nih.gov Several studies have used QSAR software packages to estimate the acute mammalian toxicity, typically expressed as the LD₅₀ (lethal dose for 50% of a test population). nih.govmdpi.com For example, models like TOPKAT and ADMET Predictor have been used to estimate the rat oral LD₅₀ for TDG. nih.gov These studies consistently predict that TDG has a moderate toxicity, with estimated LD₅₀ values significantly higher (indicating lower toxicity) than that of the parent compound, sulfur mustard. nih.govmdpi.com This allows for a rapid ranking of the potential toxicity of various related compounds, aiding in risk assessment and decision-making. nih.gov
The environmental fate of this compound has also been assessed using predictive models. up.pt Distribution models like the Mackay Level I model use physical-chemical properties such as vapor pressure, water solubility, and the octanol-water partition coefficient (log Kₒw) to predict which environmental compartment (air, water, soil, or sediment) a chemical will predominantly reside in. oecd.org For this compound, these models indicate that water is the primary target compartment, with an estimated 99.95% of the substance partitioning to the hydrosphere. oecd.org
Biodegradation is a critical process in the environmental fate of TDG, and predictive models are used to estimate its likelihood and rate. researchgate.net The BIOWIN model, part of the EPI Suite™ software, predicts that this compound is readily biodegradable. miljodirektoratet.no Furthermore, pathway prediction systems like the EAWAG-BBD can be used to propose plausible microbial degradation pathways for TDG. miljodirektoratet.nonih.gov These predictions are crucial for understanding the persistence of this compound in the environment and for developing bioremediation strategies for contaminated sites. researchgate.netresearchgate.netoup.com
Table of Predicted Toxicological Values for this compound and Related Compounds
| Compound | CAS Number | Experimental LD₅₀ (mg/kg, rat oral) | Predicted LD₅₀ (mg/kg, rat oral) - Averaged | Toxicity Class (Predicted) |
|---|---|---|---|---|
| This compound (TDG) | 111-48-8 | >9900 | 2892.8 | Moderately Toxic |
| Sulfur Mustard (HD) | 505-60-2 | 8.6 - 21 | 144.5 | Very Toxic |
| 1,4-Dithiane | 505-29-3 | - | 1345.0 | Moderately Toxic |
| 1,4-Oxathiane | 15980-15-1 | - | 2079.2 | Moderately Toxic |
Data sourced from multiple QSAR modeling studies. nih.govmdpi.com Experimental value for TDG from oecd.org.
Advanced Applications of Thiodiglycol in Chemical Sciences and Materials
Thiodiglycol in Polymer Science Research (e.g., Chain Transfer Agent)
In the realm of polymer science, this compound serves as a crucial chain transfer agent (CTA). ebi.ac.ukwikipedia.org Chain transfer agents are instrumental in controlling the molecular weight and architecture of polymers during polymerization. mdpi.comgoogle.com The presence of the sulfur atom in the this compound molecule allows it to effectively transfer a reactive center, thereby terminating one growing polymer chain and initiating a new one. This mechanism is fundamental in achieving polymers with a narrow molecular weight distribution, a desirable characteristic for many advanced materials. google.com
The effectiveness of a chain transfer agent is quantified by its chain transfer constant. While specific data for this compound in various polymerization systems requires detailed experimental investigation, its role is acknowledged in the synthesis of a range of polymers. ebi.ac.uk Research in this area continues to explore the use of sulfur-containing compounds like this compound to tailor polymer properties for specific applications, including the development of elastomers and other specialized polymeric materials. haz-map.comsmolecule.com
Molecularly imprinted polymers (MIPs) represent another area where this compound plays a significant role. patsnap.comrsc.org These are polymers designed to have specific recognition sites for a target molecule. In the case of this compound, MIPs have been developed for its detection, which is particularly relevant as it is a metabolic marker for sulfur mustard exposure. rsc.org The preparation of these MIPs involves using this compound as a template molecule during the polymerization process, creating cavities that are complementary in shape and functionality to this compound. patsnap.com
Table 1: Role of this compound in Polymer Science
| Application Area | Function of this compound | Key Outcome |
| General Polymer Synthesis | Chain Transfer Agent | Control of polymer molecular weight and distribution. |
| Specialized Polymers | Intermediate | Production of elastomers and other specialized polymers. haz-map.com |
| Molecularly Imprinted Polymers (MIPs) | Template Molecule | Creation of specific recognition sites for this compound detection. patsnap.comrsc.org |
Role of this compound as an Antioxidant in Chemical Formulations
This compound and its derivatives exhibit notable antioxidant properties, making them valuable additives in various chemical formulations. ebi.ac.uknih.gov Antioxidants are substances that inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage materials. ebi.ac.uk The sulfur atom in this compound is readily oxidizable, allowing it to act as a sacrificial agent, thereby protecting other components of a formulation from degradation.
This compound is also utilized as an antioxidant in cosmetic formulations. oecd.org Its ability to prevent the degradation of other ingredients helps to maintain the quality and efficacy of the product over time. oecd.org The mechanism often involves quenching reactive oxygen species (ROS) and inhibiting the cascade of oxidative damage. mdpi.com
This compound in Microscopy Research as a Mounting Medium
A significant application of this compound in scientific research is its use as a mounting medium in high-resolution optical microscopy. ebi.ac.ukwikipedia.org A mounting medium is the substance in which a specimen is embedded for observation under a microscope. harvard.edu For optimal image quality, especially in high-resolution techniques, the refractive index (RI) of the mounting medium should closely match that of the microscope's objective lens and the specimen itself to minimize spherical aberrations and light scattering. researchgate.netnih.gov
This compound is particularly advantageous because its refractive index can be precisely tuned. ebi.ac.ukwikipedia.org By mixing it with water in different ratios, a continuous range of refractive indices from that of water (1.333) to that of immersion oil (approximately 1.515-1.52) can be achieved. ebi.ac.ukwikipedia.orgresearchgate.net This allows researchers to create a mounting medium with the ideal optical properties for their specific sample and imaging setup, leading to sharper, brighter images with improved resolution, particularly when imaging deep into thick specimens. researchgate.netucsf.edu
Furthermore, this compound has been shown to preserve the fluorescence of many commonly used fluorophores, a critical feature for fluorescence microscopy. researchgate.netnih.gov Its antioxidant properties likely contribute to this by protecting the fluorescent dyes from photobleaching. researchgate.net The use of this compound and its analogue, 3,3′-thiodipropanol (TDP), provides a versatile and effective solution for preparing samples for advanced microscopy techniques. nih.gov
Table 2: Refractive Index of this compound Solutions
| Concentration of this compound (in water) | Refractive Index (RI) |
| 0% | 1.333 ebi.ac.ukwikipedia.org |
| 20% | 1.374 researchgate.net |
| ~97% | 1.515 researchgate.net |
| 100% | ~1.52 researchgate.net |
This compound in Chemical Synthesis as a Building Block for Complex Molecules
This compound serves as a fundamental building block in chemical synthesis for the creation of more complex molecules. wikipedia.orgopenpr.com A building block in chemistry is a molecule that possesses reactive functional groups, allowing it to be readily incorporated into a larger structure. wikipedia.org The two hydroxyl (-OH) groups in this compound provide reactive sites for a variety of chemical transformations.
This diol structure makes this compound a precursor for a wide array of organic chemicals, including dispersants, plasticizers, and dyes. ebi.ac.ukwikipedia.org Its ability to react with other molecules to form larger, more complex structures is a cornerstone of its utility in industrial and research chemistry.
One notable application is in the synthesis of crown ethers. nih.govresearchgate.net Crown ethers are macrocyclic polyethers that can selectively bind with certain cations, making them useful in areas such as phase transfer catalysis and ion separation. researchgate.netmdpi.com this compound can be used as a starting material to construct the macrocyclic framework of thio-crown ethers, where one or more oxygen atoms are replaced by sulfur. dntb.gov.ua The synthesis of functionalized crown ethers often involves templated macrocyclization, where a pre-functionalized precursor like a derivative of this compound is used. nih.gov The development of new building blocks, including those derived from this compound, continues to expand the possibilities for creating novel three-dimensional molecules with specific functions. illinois.edu
Q & A
Q. What are the standard analytical methods for detecting and quantifying Thiodiglycol in environmental samples?
this compound is commonly analyzed using liquid chromatography-tandem mass spectrometry (LC/MS/MS) following ASTM Method D7597. This method is validated for drinking and surface water, incorporating surrogate standards (e.g., 3,3'-thiodipropanol) to ensure precision. Sample preparation involves methanol-based extraction, with quality control metrics like recovery rates and detection limits (typically <0.03 mg/kg) .
Q. How does this compound degrade in environmental systems, and what are its primary degradation products?
TDG is a hydrolysis product of sulfur mustard (HD) and can further oxidize to this compound sulfoxide (TDG-SO) and sulfone (TDG-SO₂) under environmental conditions. Analytical studies using GC-MS after derivatization (e.g., tert-butyldimethylsilylation) confirm these products, which are critical for forensic identification of chemical weapon degradation .
Q. What factors influence the solubility and stability of this compound in aqueous systems?
TDG exhibits high solubility in water due to its hydroxyl and sulfide groups. Experimental data show temperature-dependent solubility, with stability influenced by pH and microbial activity. For instance, acidic conditions accelerate oxidation to TDG-SO, while soil microbiota can biodegrade TDG via pathways involving Alcaligenes xylosoxydans .
Advanced Research Questions
Q. How can discrepancies in this compound’s vapor pressure data be resolved across different experimental methodologies?
Recent studies highlight contradictions between historical vapor pressure values and new measurements using differential scanning calorimetry (417–538 K) and saturator methods (298–313 K). Researchers must calibrate equipment to account for TDG’s hygroscopicity and thermal decomposition, which skew low-temperature measurements .
Q. What reaction pathways lead to the unexpected formation of TDG during the degradation of long-chain sulfur mustards?
Long-chain sulfur mustards (e.g., sesquimustard) degrade via nucleophilic substitution and β-elimination, producing TDG as a byproduct. Advanced NMR and LC-HRMS studies reveal that decontamination agents (e.g., hypochlorite) alter reaction pathways, necessitating kinetic modeling to predict TDG yields .
Q. How can supercritical water oxidation (SCWO) be optimized for TDG destruction in hazardous waste treatment?
SCWO at 397–617°C and 25 MPa achieves >90% TDG mineralization. Key parameters include oxygen stoichiometry (110–440% excess) and residence time (9–40 s). Reaction products (e.g., H₂S, CO₂) require post-treatment scrubbing. Rate equations derived from 58 experiments enable scalable reactor design .
Q. What challenges arise in validating TDG analysis methods for forensic and environmental applications?
Method validation (e.g., EPA MS777) requires inter-laboratory reproducibility testing, matrix-specific detection limits, and adherence to holding-time constraints (e.g., 14-day sample stability). Contamination risks from TDG’s use in industrial solvents (e.g., inks, lubricants) necessitate stringent blank controls .
Q. How do surface tension components of TDG influence its interaction with polymeric materials in sensor applications?
TDG’s Lifshitz–van der Waals (γ<sup>LW</sup> = 42 mJ/m²) and acid-base (γ⁺ = 1.1, γ⁻ = 25 mJ/m²) surface tension components govern wettability on polymers like PMMA. Pendant drop measurements and contact angle analysis on calibrated substrates are critical for designing TDG-selective sensors .
Q. Can this compound serve as a sustainable plasticizer in biocomposite materials?
Comparative studies show TDG enhances soy protein films’ tensile strength and water resistance vs. glycerol. FTIR and DMTA analyses confirm hydrogen bonding between TDG and protein matrices, though long-term biodegradability and leaching risks require lifecycle assessments .
Methodological Notes
- Contradiction Management : Cross-validate TDG data using orthogonal techniques (e.g., LC/MS/MS vs. GC-MS) to address literature inconsistencies .
- Experimental Design : For degradation studies, include TDG-SO and TDG-SO₂ as target analytes and use isotopically labeled surrogates (e.g., D8-TDG) to track transformation pathways .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
